Product packaging for 2-chloro-N,N-dimethyl-5-nitroaniline(Cat. No.:CAS No. 17815-97-3)

2-chloro-N,N-dimethyl-5-nitroaniline

Cat. No.: B3007744
CAS No.: 17815-97-3
M. Wt: 200.62
InChI Key: NEDWDFYUMIRLQF-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated and N,N-Dialkylated Aniline (B41778) Derivatives

The introduction of halogen atoms and N,N-dialkylamino groups to the aniline framework further diversifies the chemical space and unlocks new synthetic possibilities. Halogenated anilines are crucial intermediates in a multitude of chemical transformations, including cross-coupling reactions, which are fundamental to the construction of complex molecular scaffolds. nih.govnih.gov The halogen atom can act as a handle for further functionalization, allowing for the strategic introduction of other chemical moieties.

N,N-dialkylation of the amino group, on the other hand, alters the electronic and steric properties of the aniline derivative. The presence of two alkyl groups on the nitrogen atom increases its electron-donating ability and can influence the regioselectivity of subsequent reactions. This modification is particularly relevant in the design of molecules with specific electronic and optical properties. The synthesis of halogenated N,N-dialkylanilines can be achieved through various methods, including the treatment of N,N-dialkylaniline N-oxides with thionyl halides. nih.govnih.gov

The combination of halogenation and N,N-dialkylation in nitroaniline derivatives, as seen in 2-chloro-N,N-dimethyl-5-nitroaniline, creates a highly functionalized and reactive molecule with a wide range of potential applications.

Overview of Research Trajectories for this compound within Organic Synthesis and Advanced Materials

While extensive research has been conducted on its parent compound, 2-chloro-5-nitroaniline (B146338), the specific research trajectories for this compound are still emerging. However, based on the known reactivity of related compounds, its utility in several key areas can be projected and is beginning to be explored.

In organic synthesis , this compound is primarily utilized as a chemical intermediate. Its trifunctional nature allows for a variety of chemical modifications. The nitro group can be reduced to an amino group, opening up avenues for the synthesis of various heterocyclic compounds and diamine derivatives. The chloro substituent can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The N,N-dimethylamino group influences the reactivity and solubility of the molecule.

In the realm of advanced materials , N,N-dialkylated nitroanilines are known to possess interesting electronic and optical properties. These "push-pull" systems, with an electron-donating group (N,N-dimethylamino) and an electron-withdrawing group (nitro), can exhibit significant nonlinear optical (NLO) activity. indexcopernicus.comresearchgate.net While specific studies on the NLO properties of this compound are not widely reported, its structural similarity to other NLO-active molecules suggests potential applications in this area. Furthermore, its use as a precursor in the synthesis of functional dyes and pigments for textiles and other materials is an active area of industrial interest.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, application, and the design of synthetic routes. Below is a table summarizing some of its key properties.

PropertyValue
CAS Number 17815-97-3
Molecular Formula C₈H₉ClN₂O₂
Molecular Weight 200.62 g/mol
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O2 B3007744 2-chloro-N,N-dimethyl-5-nitroaniline CAS No. 17815-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-dimethyl-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10(2)8-5-6(11(12)13)3-4-7(8)9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDWDFYUMIRLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Design

Precursor Chemistry and Strategic Functionalization for Nitroaniline Scaffolds

The foundation for synthesizing complex nitroanilines lies in the strategic functionalization of simpler aromatic precursors. The order and method of introducing chloro, nitro, and amino functionalities are critical for achieving the correct isomer.

Halogenation and nitration are classic examples of electrophilic aromatic substitution. The synthesis of a key precursor, 5-chloro-2-nitroaniline (B48662), often begins with a chlorinated benzene (B151609) derivative.

One common industrial approach starts with m-dichlorobenzene. google.com This precursor is first nitrated to produce 2,4-dichloronitrobenzene (B57281). google.comguidechem.comgoogle.com The nitration is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). guidechem.comgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring. stackexchange.com

Alternatively, a process using nitrogen dioxide as the nitrating agent has been developed to avoid the production of spent acid, thereby reducing environmental impact. google.com The reaction conditions for these processes are carefully controlled to maximize the yield of the desired dichloronitrobenzene isomer.

Table 1: Comparison of Nitration Conditions for Benzene Derivatives
ReagentCatalyst/Co-reagentTemperatureKey Feature
Conc. HNO₃Conc. H₂SO₄35-55°CStandard industrial method for generating the nitronium ion (NO₂⁺). guidechem.comgoogle.com
Nitrogen DioxideOxygen40-100°CAvoids the use of strong acids, reducing waste. google.com

Once a suitable nitroaromatic precursor is obtained, the amino group is introduced. In the case of synthesizing 5-chloro-2-nitroaniline from 2,4-dichloronitrobenzene, a nucleophilic aromatic substitution reaction is employed. The precursor is subjected to high-pressure amination with ammonia (B1221849) (NH₃). google.comguidechem.comgoogle.com The ammonia selectively displaces one of the chlorine atoms—the one at the C4 position, which is activated by the electron-withdrawing nitro group at C1. This reaction is typically performed in a solvent like toluene (B28343) in an autoclave at elevated temperatures and pressures. guidechem.comgoogle.com

Following the introduction of the primary amino group, N,N-disubstitution can be achieved through various alkylation methods. Generally, primary aromatic amines can be alkylated using alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate) in the presence of a base. nih.gov Catalytic methods using alcohols as alkylating agents in the presence of transition metal catalysts have also been developed. nih.gov However, controlling the extent of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be a challenge. nih.gov

Specific Synthetic Routes to 2-Chloro-N,N-dimethyl-5-nitroaniline

Two primary retrosynthetic strategies can be envisioned for the target molecule: functionalizing a pre-existing chloro-nitroaniline scaffold or building the substitution pattern around an N,N-dimethylaniline core.

The most direct conceptual route to this compound involves the N,N-dimethylation of the precursor, 2-chloro-5-nitroaniline (B146338). This precursor is synthesized from 3-chloroaniline (B41212) through a sequence of acylation, nitration, and hydrolysis. chemicalbook.com

While specific documented examples for the dimethylation of 2-chloro-5-nitroaniline are not prevalent in readily accessible literature, the transformation can be achieved using standard alkylating agents. The reaction would involve treating 2-chloro-5-nitroaniline with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. A base, such as potassium carbonate or sodium hydride, is required to deprotonate the aniline (B41778) nitrogen, increasing its nucleophilicity to facilitate the substitution reaction. The reaction is typically run in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Careful control of stoichiometry (at least two equivalents of the methylating agent) is necessary to ensure complete dimethylation.

Table 2: General Conditions for N,N-Dimethylation of Anilines
Methylating AgentBaseSolventGeneral Features
Dimethyl sulfateK₂CO₃ or NaHDMF, AcetonitrileCommon and effective method; dimethyl sulfate is toxic and must be handled with care.
Methyl iodideK₂CO₃ or NaHDMF, AcetonitrileHighly reactive; often provides good yields but can be more expensive.
Formaldehyde / Formic AcidNone (reductant)WaterKnown as the Eschweiler-Clarke reaction; a reductive amination method.
FormaldehydeRu/C catalyst, H₂Methanol (B129727)Heterogeneous catalytic method offering a greener alternative with high selectivity. nih.gov

An alternative strategy involves starting with a precursor that already contains the N,N-dimethylamino group, such as 3-chloro-N,N-dimethylaniline. nsf.govnist.gov The synthesis would then require a final nitration step to introduce the nitro group at the C5 position.

However, this route presents a significant challenge regarding regioselectivity. The N,N-dimethylamino group is a powerful activating, ortho, para-directing group. The chloro substituent is a deactivating, but also ortho, para-directing group. In a typical nitration reaction using a mixture of nitric and sulfuric acids, the strongly acidic conditions lead to the protonation of the dimethylamino group, forming an anilinium ion (-N⁺H(CH₃)₂). stackexchange.comdoubtnut.comyoutube.com This protonated group is strongly deactivating and a meta-director. stackexchange.comlearncbse.in

Therefore, the directing effects would conflict:

-Cl group directs: ortho (C2, C4) and para (C6).

-N⁺H(CH₃)₂ group directs: meta (C5).

The powerful deactivating nature of the anilinium group would likely dominate, but the presence of the chloro group would still influence the final product distribution, potentially leading to a mixture of isomers, including the desired this compound, but also other products, making purification difficult and yields low.

Optimization of Reaction Parameters for Enhanced Yields and Purity

Optimizing any chemical synthesis is crucial for its viability. For the synthesis of this compound and its precursors, several parameters can be adjusted.

In the amination of 2,4-dichloronitrobenzene to produce 5-chloro-2-nitroaniline, key parameters include temperature, pressure, and reaction time. Patents describe heating the reaction mixture to 160-170°C for several hours under pressures reaching up to 70 bar to achieve high yields (up to 99%) and purity. guidechem.comgoogle.com The molar ratio of ammonia to the chloronitrobenzene is also critical, with ratios of 6:1 to 8:1 being employed. google.com

For the proposed N,N-dialkylation of 2-chloro-5-nitroaniline, optimization would involve:

Choice of Base and Solvent: A stronger base like sodium hydride might accelerate the reaction compared to potassium carbonate but could introduce handling challenges. The solvent choice can affect solubility and reaction rates.

Temperature: Increasing the temperature can improve reaction kinetics but may also lead to side reactions or decomposition, especially with sensitive nitro compounds. An optimal temperature range would need to be determined empirically.

Stoichiometry: Precise control over the amount of methylating agent is needed. An excess ensures complete dimethylation, but a large excess can be wasteful and complicate purification.

For nitration steps, temperature is a paramount concern. These reactions are highly exothermic, and poor temperature control can lead to over-nitration or the formation of undesired isomers. Maintaining a specific temperature range, often between 35-45°C, is crucial for selective nitration. guidechem.com

Information Regarding "this compound" Remains Elusive in Scientific Literature

A thorough review of scientific databases and chemical literature has yielded no specific information on the advanced isolation and purification techniques for the compound This compound . The searches consistently retrieve data for the related but structurally distinct compound, 2-chloro-5-nitroaniline , which lacks the N,N-dimethyl substitution on the amine group.

Methodologies for the purification of 2-chloro-5-nitroaniline, such as recrystallization from solvents like methanol and ethanol, are documented. For instance, some procedures describe achieving high purity for 2-chloro-5-nitroaniline through crystallization, yielding a product with a purity of 99.5% and a melting point between 126-129°C. Additionally, analytical methods using high-performance liquid chromatography (HPLC) have been developed for the separation of 2-chloro-5-nitroaniline, employing mobile phases consisting of acetonitrile, water, and phosphoric acid.

However, these techniques are specific to the primary aniline (2-chloro-5-nitroaniline) and cannot be directly extrapolated to its tertiary amine derivative (this compound). The presence of the two methyl groups on the nitrogen atom significantly alters the compound's polarity, solubility, and intermolecular interactions, which would necessitate the development of distinct and optimized protocols for its isolation and purification.

Without any research findings or established methods in the available literature pertaining specifically to this compound, it is not possible to provide a scientifically accurate and detailed article on its advanced isolation and purification as requested. The generation of such content would require experimental data that is not currently published.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Spectroscopic Analysis of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the atomic framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and coupling of protons within a molecule. For 2-chloro-N,N-dimethyl-5-nitroaniline, two distinct regions are expected in the spectrum: the aromatic region and the aliphatic region.

The aromatic region is defined by the protons on the benzene (B151609) ring. Based on spectral data for the analogous compound 2-chloro-5-nitroaniline (B146338), three aromatic protons are expected. rsc.orgmdpi.com The electron-withdrawing nature of the nitro (NO₂) and chloro (Cl) groups, combined with the electron-donating effect of the dimethylamino (-N(CH₃)₂) group, significantly influences the chemical shifts of these protons. The proton at the C4 position, situated between the nitro and dimethylamino groups, is expected to show a doublet of doublets. The proton at the C6 position, adjacent to the dimethylamino group, would likely appear as a doublet, as would the proton at the C3 position, which is ortho to the chlorine atom.

The aliphatic region would be characterized by a single, intense peak corresponding to the six equivalent protons of the two methyl groups of the N,N-dimethyl moiety. This signal is typically a singlet as there are no adjacent protons to cause splitting.

Table 1: Predicted ¹H NMR Spectral Data for this compound based on Analogous Compounds

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Analogous Compound Data (Source)
Aromatic H (C3-H) ~7.2-7.4 Doublet (d) 2-chloro-5-nitroaniline: δ 7.26 (d) rsc.org
Aromatic H (C4-H) ~7.5-7.7 Doublet of Doublets (dd) 2-chloro-5-nitroaniline: multiplet at 7.52 ppm mdpi.com
Aromatic H (C6-H) ~6.8-7.0 Doublet (d) 2-chloro-5-nitroaniline: δ 6.78 (dd) rsc.org
N(CH₃)₂ ~3.0 Singlet (s) N,N-dimethyl-4-nitroaniline: δ 3.01 uq.edu.au

Note: Predicted values are estimates. Actual chemical shifts can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound is expected to display eight distinct signals: six for the aromatic carbons and one for the two equivalent methyl carbons. The chemical shifts are heavily influenced by the attached substituents.

The carbon atom attached to the nitro group (C5) and the carbon attached to the dimethylamino group (C1) are expected to be significantly deshielded and shielded, respectively. The carbon bearing the chlorine atom (C2) will also be deshielded. Analysis of 2-chloro-5-nitroaniline shows aromatic carbon signals at approximately δ 148.3, 146.0, 132.3, 119.4, 115.0, and 110.9 ppm. rsc.org The introduction of the N,N-dimethyl groups would alter these shifts, particularly for C1, and introduce a new signal for the methyl carbons in the aliphatic region, typically around 40 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Analogous Compound Data (Source)
C1 (-N(CH₃)₂) ~150-153 N,N-dimethyl-4-nitroaniline: δ 153.2 uq.edu.au
C2 (-Cl) ~115-120 2-chloro-5-nitroaniline: δ 114.96 rsc.org
C3 ~110-115 2-chloro-5-nitroaniline: δ 110.94 rsc.org
C4 ~125-130 2-chloro-5-nitroaniline: δ 125.26 mdpi.com
C5 (-NO₂) ~143-146 2-chloro-5-nitroaniline: δ 145.99 rsc.org
C6 ~130-133 2-chloro-5-nitroaniline: δ 132.28 rsc.org
N(CH₃)₂ ~40 N,N-dimethyl-4-nitroaniline: δ 40.05 uq.edu.au

Note: Predicted values are based on data from 2-chloro-5-nitroaniline rsc.orgmdpi.com and N,N-dimethyl-4-nitroaniline uq.edu.au and may vary.

¹⁵N NMR spectroscopy is a powerful technique for directly probing the chemical environment of nitrogen atoms. The molecule contains two distinct nitrogen atoms: one in the dimethylamino group and one in the nitro group. The chemical shifts of these nitrogens are highly sensitive to electron density and molecular structure.

The nitrogen of the dimethylamino group is expected to have a chemical shift typical for arylamines, but influenced by the ring substituents. Studies on substituted N,N-dimethylanilines show that electron-withdrawing groups on the ring decrease the shielding of the amine nitrogen. acs.org

The nitrogen of the nitro group is expected to be significantly deshielded, appearing at a much higher chemical shift compared to the amine nitrogen. This is a characteristic feature of the nitro group functionality. In studies of 4-nitro-N,N-dimethylaniline, the isotropic chemical shift for the amine nitrogen was reported at -319.4 ppm relative to nitromethane (B149229). acs.org The chemical shift for the nitro group nitrogen in similar compounds is typically found in the range of -10 to +10 ppm relative to nitromethane.

Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound

Nitrogen Assignment **Predicted Chemical Shift (δ, ppm, relative to CH₃NO₂) ** Rationale / Analogous Data (Source)
-N(CH₃)₂ -310 to -325 Based on data for 4-nitro-N,N-dimethylaniline (-319.4 ppm). acs.org
-NO₂ -15 to +5 Typical range for aromatic nitro groups. researchgate.net

Note: Chemical shifts are referenced to nitromethane (CH₃NO₂). Values are predictive based on trends and data from related structures.

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent method for identifying the functional groups present. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural motifs.

N-O Stretching: The nitro group (NO₂) is expected to show two strong, characteristic stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

C-N Stretching: The stretching vibration of the aromatic carbon to the amine nitrogen (Ar-N) and the aliphatic carbon to the amine nitrogen (Alkyl-N) will be present.

Aromatic C=C and C-H Stretching: The benzene ring will produce C=C stretching bands in the 1450-1600 cm⁻¹ region and aromatic C-H stretching bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl groups will show C-H stretching vibrations just below 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond will have a characteristic stretching vibration in the fingerprint region.

Data from the isomer 2-chloro-N,N-dimethyl-4-nitroaniline can provide insight into the expected peak locations. nist.gov

Table 4: Predicted Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group Analogous Compound Data (Source)
Asymmetric N-O Stretch 1515 - 1560 Nitro (-NO₂) 2-chloro-4-nitroaniline: ~1520 cm⁻¹ researchgate.net
Symmetric N-O Stretch 1335 - 1370 Nitro (-NO₂) 2-chloro-4-nitroaniline: ~1340 cm⁻¹ researchgate.net
Aromatic C=C Stretch 1450 - 1600 Benzene Ring General range
C-N Stretch (Aromatic) 1250 - 1340 Aryl-N General range
C-H Stretch (Aromatic) 3000 - 3100 Ar-H General range
C-H Stretch (Aliphatic) 2850 - 2960 -CH₃ General range
C-Cl Stretch 700 - 800 Aryl-Cl General range

Based on a comprehensive search for scientific literature, there is a significant lack of published experimental data specifically for the compound This compound that would be required to thoroughly populate the requested article outline. The available detailed spectroscopic and crystallographic studies focus almost exclusively on the parent compound, 2-chloro-5-nitroaniline .

In contrast, extensive data is available for 2-chloro-5-nitroaniline . Multiple sources provide in-depth single-crystal X-ray diffraction data for this related molecule, including its monoclinic crystal system, space group (P21/n), lattice parameters, and analysis of intermolecular hydrogen bonding. nih.govresearchgate.netmdpi.comresearchgate.net

Therefore, it is not possible to generate a scientifically accurate and detailed article on This compound that strictly adheres to the requested outline due to the absence of the specific research findings in the public domain.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Confirmation

Mass spectrometry is a critical analytical technique used to determine the molecular mass and elucidate the structural features of a compound through the analysis of its fragmentation patterns. For this compound, this method provides definitive confirmation of its molecular weight and offers insights into its chemical structure.

The molecular formula of this compound is C₈H₉ClN₂O₂. This composition gives it a molecular weight of approximately 200.62 g/mol . In a mass spectrometry experiment, this value is observed as the molecular ion peak (M⁺), which is the peak corresponding to the intact molecule that has been ionized. The presence of a chlorine atom also results in a characteristic isotopic pattern, with a smaller peak at M+2, approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Upon ionization, the this compound molecule can undergo several fragmentation pathways. A common fragmentation for aromatic nitro compounds involves the loss of the nitro group (NO₂), which would result in a fragment ion with a mass-to-charge ratio (m/z) significantly lower than the molecular ion. Another typical fragmentation pathway for N,N-dimethylanilines is the loss of a methyl group (CH₃) from the dimethylamino group, a process known as alpha-cleavage. The loss of the chlorine atom is also a possible fragmentation route.

Based on the analysis of the closely related isomer, 2-chloro-N,N-dimethyl-4-nitroaniline, and established fragmentation rules, the following table outlines the expected major fragments for this compound.

m/zProposed Fragment StructureNotes
200[C₈H₉ClN₂O₂]⁺Molecular ion (M⁺)
185[M - CH₃]⁺Loss of a methyl group from the N,N-dimethylamino group
154[M - NO₂]⁺Loss of the nitro group
165[M - Cl]⁺Loss of the chlorine atom

The precise relative abundances of these fragments would depend on the ionization energy and the specific configuration of the mass spectrometer. However, the presence of these key fragments would serve to confirm the structure of this compound.

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties and reactivity of a molecule from first principles. However, no dedicated studies applying these methods to 2-chloro-N,N-dimethyl-5-nitroaniline were found.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

A Density Functional Theory (DFT) investigation of this compound would typically involve geometry optimization to find the lowest energy structure. From this, various electronic properties could be calculated. A hypothetical data table for such a study is presented below to illustrate the type of information that would be generated.

Hypothetical DFT Calculation Results (B3LYP/6-311G(d,p))

Property Predicted Value Unit
Total Energy Not Available Hartrees
Dipole Moment Not Available Debye
HOMO Energy Not Available eV
LUMO Energy Not Available eV
HOMO-LUMO Gap Not Available eV

Ab Initio Calculations for High-Level Molecular Descriptions

Ab initio (from the beginning) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy for molecular descriptions compared to DFT by more rigorously accounting for electron correlation. These computationally intensive methods are used to benchmark other calculations and provide highly reliable data on molecular geometry and energies. No published ab initio studies for this compound are available.

Analysis of Molecular Orbitals and Electron Density Distribution

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. The distribution of electron density and the molecular electrostatic potential (MEP) map would further reveal the charge distribution and reactive sites. For this compound, this analysis has not been performed or published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and intermolecular interactions. No MD simulation studies have been reported for this compound.

Conformational Analysis and Rotational Barrier Investigations

The presence of the bulky N,N-dimethyl and nitro groups introduces rotational degrees of freedom. A key area of investigation would be the conformational landscape and the energy barriers associated with the rotation of these groups.

Nitro Group Rotation: The rotational barrier of the C-NO₂ bond would be analyzed to determine the preferred orientation of the nitro group relative to the benzene (B151609) ring.

N,N-Dimethyl Group Rotation: The rotation around the C-N bond of the dimethylamino group would be investigated. Steric hindrance between the methyl groups and the ortho-chloro substituent would likely result in a significant rotational barrier and a non-planar arrangement.

A potential energy surface scan would be the standard method to calculate these barriers, but no such data exists for this compound.

Hypothetical Rotational Barrier Data

Rotational Bond Method Calculated Barrier Unit
C-NO₂ DFT Not Available kcal/mol

Intra- and Intermolecular Interaction Energies

The study of interaction energies is vital for understanding how molecules of this compound would behave in a condensed phase.

Intramolecular Interactions: Analysis could reveal potential non-covalent interactions, such as hydrogen bonds (e.g., C-H···O) or steric repulsions, that influence the molecule's preferred conformation.

Intermolecular Interactions: In a simulation of multiple molecules, the dominant forces governing packing in a solid-state or behavior in a solution could be determined. These would likely include van der Waals forces and dipole-dipole interactions, but no quantitative analysis has been published.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict various spectroscopic parameters with a high degree of accuracy. These theoretical predictions are crucial for interpreting experimental spectra and can help in the structural confirmation of the synthesized compound. For this compound, theoretical calculations can provide valuable data for vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectroscopy.

Typically, the process begins with the optimization of the molecular geometry of this compound to find its most stable conformation. Following this, frequency calculations are performed at the same level of theory to predict the infrared and Raman spectra. These calculations yield the vibrational frequencies and their corresponding intensities, which can be correlated with specific vibrational modes of the molecule, such as the stretching and bending of the N-O bonds in the nitro group, the C-Cl bond, the C-N bonds of the dimethylamino group, and the various vibrations of the benzene ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts are then compared with experimental data, aiding in the assignment of signals to specific nuclei within the molecule. The electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations provide information about the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

A hypothetical table of predicted spectroscopic data for this compound, based on DFT calculations, is presented below. It is important to note that the exact values would depend on the specific computational method and basis set used.

Spectroscopic TechniqueParameterPredicted ValueAssignment
IR Spectroscopyν(NO₂) asymmetric~1530 cm⁻¹Asymmetric stretching of the nitro group
ν(NO₂) symmetric~1350 cm⁻¹Symmetric stretching of the nitro group
ν(C-Cl)~750 cm⁻¹Stretching of the carbon-chlorine bond
¹H NMRδ(N(CH₃)₂)~3.0 ppmProtons of the dimethylamino group
δ(Aromatic CH)7.5 - 8.5 ppmAromatic protons
¹³C NMRδ(N(CH₃)₂)~40 ppmCarbons of the dimethylamino group
δ(Aromatic C)110 - 150 ppmAromatic carbons
UV-Vis Spectroscopyλmax~380 nmπ → π* transition

Theoretical Elucidation of Structure-Property Relationships

The electronic and structural features of this compound, as determined by computational methods, are fundamental to understanding its chemical properties and reactivity. The presence of a strong electron-withdrawing nitro group (-NO₂) and a strong electron-donating dimethylamino group (-N(CH₃)₂) on the aniline (B41778) ring creates a significant push-pull electronic effect. This intramolecular charge transfer is a key determinant of the molecule's properties.

Computational analyses, such as the calculation of molecular electrostatic potential (MEP) maps, can visualize the electron density distribution around the molecule. For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group and a region of positive potential around the hydrogen atoms of the benzene ring and the methyl groups. This provides insights into the sites susceptible to electrophilic and nucleophilic attack.

Furthermore, the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. In this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the aniline ring, while the LUMO would be concentrated on the electron-deficient nitro group.

A summary of the kind of structure-property relationships that can be elucidated through theoretical calculations for this compound is provided in the table below.

Calculated PropertyStructural Feature InfluencePredicted Implication
HOMO-LUMO Energy GapPush-pull effect of -N(CH₃)₂ and -NO₂ groupsLower energy gap, indicating higher reactivity and potential for charge transfer applications
Molecular Electrostatic Potential (MEP)Electron-withdrawing -NO₂ and -Cl; electron-donating -N(CH₃)₂Distinct positive and negative regions, indicating sites for intermolecular interactions and reactivity
Dipole MomentAsymmetric charge distribution due to polar substituentsHigh dipole moment, influencing solubility and intermolecular forces
Atomic ChargesElectronegativity differences and resonance effectsProvides a quantitative measure of the charge distribution on each atom

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strong electron-withdrawing nitro group positioned para to the chloro substituent significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of this molecule's reactivity, allowing for the displacement of the chloride ion by a wide range of nucleophiles. The most widely accepted mechanism for SNAr involves a two-step addition-elimination process, proceeding through a resonance-stabilized Meisenheimer intermediate. researchgate.netnih.gov

The rate-determining step is generally the initial nucleophilic attack on the carbon atom bearing the leaving group (the chloro substituent) to form the high-energy Meisenheimer complex. nih.gov The rate of this step is sensitive to the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring.

Kinetic investigations on similar substrates, such as the reaction of 2-chloro-3,5-dinitropyridine (B146277) with substituted anilines, have shown good linear relationships when plotting the logarithm of the second-order rate constants (log k2) against Hammett σ values. researchgate.net These plots typically yield large negative ρ (rho) values, indicating the development of a positive charge on the nucleophile's attacking atom in the transition state, consistent with the formation of a Meisenheimer-like intermediate. researchgate.net

Table 1: Representative Second-Order Rate Constants for SNAr Reactions of Activated Aryl Chlorides with Piperidine in Methanol (B129727)

Aryl ChlorideTemperature (°C)k₂ (M⁻¹s⁻¹)
1-Chloro-2,4-dinitrobenzene254.4 x 10⁻³
2-Chloro-5-nitropyridine251.2 x 10⁻⁴
2-Chloro-3,5-dinitropyridine253.3 x 10⁻¹
2-Chloro-N,N-dimethyl-5-nitroaniline (Predicted)25Moderate
Note: Data for analogous compounds are provided for context. The reactivity of this compound is predicted to be significant due to activation by the para-nitro group, but potentially modulated by the ortho-N,N-dimethyl group.

The substituents on the aniline (B41778) ring exert profound control over SNAr reactivity.

Nitro Group (-NO₂): The nitro group at the C5 position (para to the chlorine) is a powerful activating group. Its strong electron-withdrawing nature, operating through both inductive (-I) and resonance (-M) effects, delocalizes the negative charge of the intermediate Meisenheimer complex. This stabilization lowers the activation energy of the first, rate-determining step, thereby accelerating the substitution reaction. nih.gov

Reduction Reactions of the Nitro Moiety

The nitro group is readily susceptible to reduction, offering a synthetic handle to generate the corresponding aniline derivative. The reduction can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species. wikipedia.org

A variety of reagents can be employed for the reduction of aromatic nitro groups, with the choice of reagent determining the selectivity and final product. wikipedia.org

Catalytic Hydrogenation: This is a common and efficient method, often utilizing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org It typically proceeds to full reduction to the amine under mild conditions of temperature and pressure.

Metal/Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for reducing nitroarenes to anilines. wikipedia.org Tin(II) chloride (SnCl₂) is another widely used reagent for this transformation.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) hydrosulfide (B80085) (NH₄SH) can be used for the selective reduction of one nitro group in the presence of another, although this is not applicable to the mono-nitro title compound. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Raney nickel or Pd/C) can also effect the reduction.

In some cases, the reduction can be controlled to yield intermediate species. For example, reduction with zinc metal in aqueous ammonium chloride can lead to the formation of the corresponding N-arylhydroxylamine. wikipedia.org The characterization of these intermediates typically involves spectroscopic methods such as NMR and mass spectrometry. For this compound, selective reduction would yield 2-chloro-N¹,N¹-dimethylbenzene-1,4-diamine, a valuable synthetic intermediate. The chloro-substituent is generally stable under these reducing conditions.

Table 2: Common Reagents for Nitro Group Reduction

ReagentTypical ProductNotes
H₂, Pd/CAmineGeneral and clean method.
Fe, HClAmineClassic, cost-effective industrial method.
SnCl₂, HClAmineWidely used laboratory method.
Zn, NH₄ClHydroxylamineAllows for isolation of the intermediate.
NaBH₄, Lewis AcidAmineOffers conditions for selective reductions. calvin.edu

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be challenging. youtube.commasterorganicchemistry.com The aromatic ring is strongly deactivated towards electrophiles due to the powerful electron-withdrawing effects of the nitro group and, to a lesser extent, the chloro substituent. youtube.com

The directing effects of the existing substituents are in opposition:

-N(CH₃)₂: A strongly activating, ortho-, para- director.

-Cl: A deactivating, ortho-, para- director.

-NO₂: A strongly deactivating, meta- director.

The N,N-dimethylamino group is the most powerful activating group and will dominate the directing effect. It directs incoming electrophiles to the positions ortho and para to it (C2 and C4). The C2 position is already substituted with chlorine. The C4 position is a potential site for substitution. The C6 position (ortho to the dimethylamino group) is also sterically hindered by the adjacent C1-substituent.

Considering the directing effects:

The -N(CH₃)₂ group directs to C2 (blocked), C4, and C6.

The -Cl group directs to C1 (blocked), C3, and C5 (blocked).

The -NO₂ group directs to C1 (blocked) and C3.

The most likely position for an electrophilic attack, should the reaction occur despite the deactivation, would be the C4 position. This position is para to the strongly activating -N(CH₃)₂ group and meta to the deactivating -NO₂ group. However, forcing conditions would likely be required, and the reaction may be low-yielding.

Oxidative Transformations of the Aniline Moiety

The N,N-dimethylamino group is susceptible to oxidation. The specific products formed depend on the oxidant used and the reaction conditions. Potential oxidative transformations include:

N-Oxidation: Strong oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide can oxidize the tertiary amine to an N-oxide, forming this compound N-oxide.

Oxidative Demethylation: In some cases, oxidation can lead to the removal of one or both methyl groups. This can occur with various reagents, sometimes as a side reaction during other transformations.

Ring Oxidation/Polymerization: Under very harsh oxidative conditions, degradation of the aromatic ring or polymerization can occur, leading to a complex mixture of products. The electron-rich nature of the aniline ring makes it susceptible to such processes.

The presence of the electron-withdrawing nitro and chloro groups may offer some protection against ring oxidation, making oxidation at the nitrogen atom more probable.

Catalytic Reactivity and Specific Transformations

While specific research focusing exclusively on the catalytic transformations of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from studies on structurally similar compounds. The molecule possesses two primary sites for catalytic reactions: the nitro group and the chloro substituent.

Catalytic Reduction of the Nitro Group

The reduction of nitroarenes is a significant transformation, and various catalytic systems have been developed for this purpose. The catalytic hydrogenation of dimethylnitrobenzene to dimethylaniline has been demonstrated using palladium on carbon (Pd/C) catalysts. semanticscholar.org This suggests that the nitro group in this compound can likely be selectively reduced to an amino group under similar conditions, yielding 3-chloro-N,N-dimethyl-benzene-1,4-diamine. The reaction kinetics for the hydrogenation of dimethylnitrobenzene were observed to be nearly first-order dependent on both the substrate concentration and hydrogen pressure. semanticscholar.org

Furthermore, extensive research on the catalytic reduction of other nitroanilines, such as 2-nitroaniline (B44862) (2-NA) and 4-nitroaniline (B120555) (4-NA), provides a strong basis for predicting the reactivity of this compound. nih.govrsc.orgresearchgate.net These studies frequently employ metallic nanoparticles as catalysts and a reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrazine hydrate in an aqueous medium. nih.govrsc.orgresearchgate.netrsc.org

A variety of nanocatalysts have proven effective in the reduction of nitroanilines. For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a heterogeneous catalyst for the reduction of 4-NA and 2-NA. nih.govresearchgate.net Gold nanoparticles supported on materials like Fe₃O₄ have also shown high catalytic activity. rsc.org The general mechanism for these reductions involves the adsorption of the nitroaniline and the borohydride ions onto the surface of the nanocatalyst, facilitating the transfer of electrons and subsequent reduction of the nitro group. rsc.org

The table below summarizes the catalytic reduction of various nitroanilines, which can serve as a model for the potential catalytic reduction of this compound.

SubstrateCatalystReducing AgentSolventConversion (%)ProductReference(s)
4-NitroanilineCuFe₂O₄ NPsNaBH₄Water96.5p-Phenylenediamine nih.govresearchgate.net
2-NitroanilineCuFe₂O₄ NPsNaBH₄Water95.6o-Phenylenediamine nih.govresearchgate.net
4-NitroanilineAu/Fe₃O₄/PolydopamineNaBH₄Water>98p-Phenylenediamine rsc.org
Substituted NitroarenesNi/NGr@OMC-800Hydrazine HydrateWater>99Corresponding Anilines researchgate.net
Dimethylnitrobenzene5% Pd/CH₂Ethanol-Dimethylaniline semanticscholar.org

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of this compound introduces the possibility of participating in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgmdpi.comsigmaaldrich.com

Recent advancements have shown that even nitroarenes can act as electrophiles in Suzuki-Miyaura coupling reactions, utilizing a palladium/BrettPhos catalyst system. acs.org This indicates that in addition to the chloro group, the nitro group itself could potentially be a site for cross-coupling, although this is a more recent and less conventional approach.

More traditionally, the aryl chloride moiety is the active site for cross-coupling reactions. Common examples include:

Suzuki-Miyaura Coupling: The reaction of the aryl chloride with an organoboron compound.

Buchwald-Hartwig Amination: The coupling with an amine to form a new C-N bond. acs.org

Sonogashira Coupling: The reaction with a terminal alkyne.

Heck Coupling: The reaction with an alkene. sigmaaldrich.com

The success of these reactions is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the solvent. For chloroarenes, which are generally less reactive than bromo- or iodoarenes, the use of electron-rich and sterically hindered phosphine (B1218219) ligands is often crucial for achieving good catalytic activity. acs.org

The table below provides a conceptual overview of potential palladium-catalyzed cross-coupling reactions involving this compound as the aryl halide component.

Reaction TypeCoupling PartnerCatalyst/Ligand System (Examples)Product TypeReference(s)
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / SPhos, XPhos, or Buchwald LigandsBiaryl compound sigmaaldrich.com
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / BINAP or other phosphine ligandsDi- or Tri-substituted aniline acs.org
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIAryl-alkyne sigmaaldrich.com
HeckAlkenePd(OAc)₂ / P(o-tol)₃Substituted alkene sigmaaldrich.com

It is important to note that the strong electron-withdrawing nature of the nitro group and the presence of the dimethylamino group can influence the electronic properties of the aryl chloride and thus its reactivity in these catalytic cycles.

Derivatives, Analogs, and Structure Reactivity Relationship Sar Studies

Synthesis of Functionalized Derivatives of 2-chloro-N,N-dimethyl-5-nitroaniline

The synthesis of functionalized derivatives of this compound can be approached through several synthetic strategies, primarily targeting the aromatic ring for further substitution or modification of the existing functional groups. The reactivity of the parent molecule is dictated by the electronic effects of the chloro, N,N-dimethylamino, and nitro groups.

One common route to derivatives is through electrophilic aromatic substitution. The strong activating and ortho-, para-directing effect of the N,N-dimethylamino group, combined with the deactivating and meta-directing effects of the nitro and chloro groups, suggests that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. However, the existing substitution pattern limits the available positions for further reaction.

Another significant pathway for derivatization involves nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing nitro group para to the chlorine atom activates the chlorine for displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position.

Below is a table summarizing potential synthetic routes to functionalized derivatives:

Derivative TypeSynthetic ApproachReagents and ConditionsPotential Functional Groups Introduced
Amino DerivativesNucleophilic Aromatic SubstitutionAmines (e.g., aniline (B41778), morpholine), high temperature, polar aprotic solvent (e.g., DMSO, DMF)-NHR, -NR2
Ether DerivativesNucleophilic Aromatic SubstitutionAlkoxides (e.g., sodium methoxide), high temperature-OR
Thioether DerivativesNucleophilic Aromatic SubstitutionThiolates (e.g., sodium thiophenoxide)-SR
Azide DerivativesNucleophilic Aromatic SubstitutionSodium azide-N3
Reduction of Nitro GroupChemical ReductionSn/HCl, H2/Pd-C-NH2

Exploration of Isomeric and Homologous N,N-Dialkyl-nitroanilines for Comparative Studies

To understand the unique properties of this compound, it is crucial to compare it with its isomers and homologs. These comparative studies help to elucidate the influence of substituent positioning and the nature of the N-alkyl groups on the molecule's electronic structure, reactivity, and physical properties.

Isomeric Variations:

The relative positions of the chloro, N,N-dimethylamino, and nitro groups on the aniline ring significantly impact the molecule's properties. For instance, moving the nitro group to a different position can alter the molecule's dipole moment, color (due to changes in the intramolecular charge transfer), and reactivity in SNAr reactions.

IsomerKey Structural Difference from this compoundPredicted Impact on Properties
4-chloro-N,N-dimethyl-3-nitroanilineNitro group is meta to the amino group and ortho to the chloro group.Reduced intramolecular charge transfer, potentially leading to a lighter color. The chloro group is less activated for SNAr.
2-chloro-N,N-dimethyl-4-nitroanilineNitro group is para to the amino group and meta to the chloro group.Stronger intramolecular charge transfer, likely resulting in a deeper color. The chloro group is not activated for SNAr.
4-chloro-N,N-dimethyl-2-nitroanilineNitro group is ortho to the amino group.Potential for steric hindrance between the nitro and N,N-dimethylamino groups, which could force the dimethylamino group out of the plane of the ring, affecting conjugation.

Homologous Variations:

Replacing the N,N-dimethyl groups with other N,N-dialkyl groups (homologs) can influence the molecule's steric environment and electronic properties. Increasing the steric bulk of the alkyl groups can hinder the planarity of the amino group with the aromatic ring, thereby reducing resonance effects.

HomologN-Alkyl GroupsPredicted Impact on Properties
2-chloro-N,N-diethyl-5-nitroanilineEthylIncreased steric hindrance around the nitrogen atom, potentially leading to a greater twist of the amino group relative to the aromatic ring. This can decrease the electron-donating ability of the amino group through resonance.
2-chloro-N,N-dipropyl-5-nitroanilinePropylFurther increase in steric bulk, exacerbating the effects seen with the diethyl homolog.
2-chloro-N-methyl-N-ethyl-5-nitroanilineMethyl and EthylAsymmetric substitution, which could be useful in chiral applications if resolved. Steric and electronic properties would be intermediate between the dimethyl and diethyl homologs.

Systematic Modification of Substituents for Targeted Chemical or Material Properties

The systematic modification of the chloro, N,N-dimethylamino, and nitro substituents on the aniline ring is a powerful strategy for designing molecules with specific, targeted properties. These modifications can be aimed at enhancing characteristics relevant to materials science, such as non-linear optical (NLO) properties, or for tuning the reactivity for use in organic synthesis.

Modifications Targeting Material Properties:

The donor-π-acceptor structure of this compound makes it a candidate for NLO materials. The NLO response can be tuned by modifying the electron-donating and -accepting strengths of the substituents.

ModificationTarget PropertyRationale
Replace -Cl with -CNEnhanced NLO propertiesThe cyano group is a stronger electron-withdrawing group than chlorine, which would increase the intramolecular charge transfer.
Replace -N(CH3)2 with other amino groups (e.g., piperidino, morpholino)Increased thermal stability and modified NLO responseCyclic amino groups can offer greater conformational rigidity and alter the electron-donating strength.
Replace -NO2 with a stronger acceptor (e.g., -SO2CF3)Enhanced NLO propertiesA stronger acceptor group will lead to a larger dipole moment and potentially a greater hyperpolarizability.

Modifications for Synthetic Utility:

The substituents can also be modified to alter the reactivity of the molecule, making it a more versatile building block in organic synthesis.

ModificationTarget PropertyRationale
Replace -Cl with -IIncreased reactivity in cross-coupling reactionsThe carbon-iodine bond is weaker and more readily undergoes oxidative addition in reactions like Suzuki or Heck couplings.
Protect the -N(CH3)2 groupAltered directing effects in electrophilic substitutionConversion to an amide would change the activating and directing properties of the nitrogen substituent.

Correlation of Structural Variations with Chemical Reactivity Profiles

The chemical reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. The interplay of electronic and steric effects of the substituents governs the rates and outcomes of chemical reactions.

Electronic Effects:

The electronic nature of the substituents has a profound impact on the reactivity of the aromatic ring. The N,N-dimethylamino group is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). Conversely, the nitro group is a strong electron-withdrawing group through both resonance (-R effect) and induction (-I effect). The chloro group is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect).

These effects collectively influence the electron density at different positions on the ring, which in turn dictates the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. For instance, the activation of the C-Cl bond towards nucleophilic attack is a direct consequence of the strong electron-withdrawing nature of the para-nitro group.

Steric Effects:

The following table summarizes the expected correlation between structural changes and reactivity:

Structural VariationImpact on ReactivityRationale
Increasing the size of N-alkyl groupsDecreased rate of reactions involving the amino group or adjacent positions.Increased steric hindrance.
Replacing -NO2 with a weaker electron-withdrawing groupDecreased rate of SNAr at the C-Cl position.Reduced activation of the C-Cl bond.
Introducing an additional electron-donating group on the ringIncreased rate of electrophilic aromatic substitution.Increased electron density of the aromatic ring.
Introducing an additional electron-withdrawing group on the ringDecreased rate of electrophilic aromatic substitution and increased rate of nucleophilic aromatic substitution.Decreased electron density of the aromatic ring.

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Chemical Intermediates in Fine Chemical Synthesis

Substituted nitroanilines are recognized as valuable intermediates for a diverse range of chemical products, including dyes, pigments, pesticides, and pharmaceuticals. nih.govresearchgate.net The specific compound 2-chloro-N,N-dimethyl-5-nitroaniline serves as a crucial building block in the synthesis of more complex molecules. Its utility is rooted in the reactivity of its functional groups—the nitro and chloro substituents can be targeted for various chemical transformations, while the dimethylamino group influences the electronic properties of the molecule. This strategic combination allows for its incorporation into a multitude of fine chemicals tailored for specific industrial applications.

The related compound, 2-chloro-5-nitroaniline (B146338), is a well-documented intermediate used in the production of pharmaceuticals, agrochemicals, and dyes. nih.govontosight.ai The presence of the N,N-dimethyl groups in the target compound modifies its reactivity and solubility, offering alternative synthetic pathways and potentially improved properties in the final products.

Precursors for Advanced Azo Dyes and Pigments Development

Azo dyes represent a major class of synthetic colorants used extensively in the textile, printing, and food industries. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. As a substituted aniline (B41778), this compound is an ideal precursor for this process.

The presence of the electron-withdrawing nitro group and the electron-donating dimethylamino group on the aniline ring are critical for tuning the color of the resulting azo dye. These substituents create a "push-pull" system that influences the electronic transitions within the molecule, thereby determining its absorption spectrum and perceived color. By reacting the diazotized form of this compound with various coupling components, a wide palette of advanced azo dyes and pigments with specific hues and performance characteristics can be developed. Research on similar substituted anilines has demonstrated the synthesis of high-performance disazo disperse dyes for polymer fibers. orientjchem.org

Table 1: Role of Substituents in Azo Dye Color Development

Substituent Group Type Effect on Aromatic Ring Influence on Color
-N(CH₃)₂ Electron-Donating (Auxochrome) Increases electron density Deepens color (bathochromic shift)
-NO₂ Electron-Withdrawing (Chromophore) Decreases electron density Modifies and intensifies color

Contribution to Agrochemical Compound Synthesis

The development of effective and selective agrochemicals, such as herbicides, insecticides, and fungicides, relies on the synthesis of complex organic molecules. Substituted anilines are foundational components in many of these synthetic pathways. The unmethylated analog, 2-chloro-5-nitroaniline, is a known intermediate in the production of pesticides and other agricultural products. nih.govresearchgate.net

Following this precedent, this compound serves as a valuable precursor for creating new agrochemical compounds. The reactive sites on the molecule allow for the construction of larger, more complex structures that can be optimized for specific biological activities. Its chemical scaffold can be incorporated into active ingredients designed to target particular pests or weeds, contributing to the ongoing innovation in crop protection technologies.

Utility in the Formation of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry and materials science. Many pharmaceuticals, natural products, and functional materials are based on heterocyclic frameworks. The structure of this compound makes it a suitable starting material for synthesizing a variety of heterocyclic systems.

For instance, its parent compound, 2-chloro-5-nitroaniline, is a key starting point for synthesizing complex heterocycles such as pyridazinobenzodiazepin-5-ones, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors, and 2-chloro-5,6-dihalo-D-ribofuranosylbenzimidazoles, which are potential agents against human cytomegalovirus infections. nih.govresearchgate.net The functional groups on this compound can participate in cyclization reactions, enabling the construction of benzimidazoles, quinolines, and other important ring systems. amazonaws.com

Investigation as Components in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. nih.gov A key molecular design strategy for creating organic NLO materials involves creating molecules with a strong "push-pull" electronic structure, typically an electron-donating group and an electron-accepting group connected by a π-conjugated system. researchgate.net

Nitroaniline derivatives, such as p-nitroaniline, are classic examples of such molecules and have been extensively studied for their NLO properties. worldscientific.comacs.org The compound this compound fits this design principle perfectly. The powerful electron-donating dimethylamino group (-N(CH₃)₂) acts as the "push" component, while the strong electron-accepting nitro group (-NO₂) serves as the "pull" component. This intramolecular charge transfer character makes it a promising candidate for investigation in the field of NLO materials.

Table 2: Comparison of Nitroaniline Derivatives for NLO Applications

Compound Electron-Donating Group Electron-Accepting Group Key Feature
p-Nitroaniline -NH₂ -NO₂ Prototypical NLO molecule worldscientific.com
3-Nitroaniline -NH₂ -NO₂ Studied for crystalline NLO properties researchgate.net

| This compound | -N(CH₃)₂ | -NO₂ | Enhanced donor strength from dimethyl groups |

Potential as Building Blocks for Polymeric and Supramolecular Architectures

The development of advanced polymers and supramolecular assemblies depends on the design of molecular building blocks with specific functionalities and interaction capabilities. While this compound lacks the N-H bonds of a primary or secondary aniline, which are often involved in strong hydrogen bonding, it can still participate in the formation of larger structures.

The oxygen atoms of the nitro group can act as hydrogen bond acceptors, and other intermolecular forces such as dipole-dipole interactions and π-π stacking can guide the self-assembly of these molecules into ordered supramolecular structures. In the related 2-chloro-5-nitroaniline, intermolecular N-H···O and N-H···N interactions link the molecules into a three-dimensional network. nih.govresearchgate.net Furthermore, the reactive sites on the molecule can be used to incorporate it into polymer chains, either as part of the main backbone or as a functional pendant group, thereby imparting specific electronic or optical properties to the resulting macromolecule.

Environmental Dynamics and Degradation Pathways

Assessment of Environmental Remediation Strategies (e.g., Catalytic Reduction)No studies assessing or proposing specific remediation technologies for the removal of 2-chloro-N,N-dimethyl-5-nitroaniline from the environment were found.

This absence of data highlights a research gap concerning the environmental behavior and fate of this particular chemical compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.